Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- is a sulfur-containing organic compound It is known for its distinctive structure, which includes two ethanethiol groups connected by a 1,3-propanediylbis(methylimino) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- typically involves the reaction of ethanethiol with a suitable precursor that contains the 1,3-propanediylbis(methylimino) moiety. One common method involves the nucleophilic substitution reaction where ethanethiol acts as a nucleophile, attacking a halogenated precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as zinc and acid are used to revert disulfides back to thiols.
Substitution: Thiourea is often used as a nucleophile in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated.
Substitution: Various substituted ethanethiol derivatives can be formed.
Scientific Research Applications
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- involves its ability to form and break disulfide bonds. This is crucial in many biological processes, including protein folding and cellular protection against oxidative stress. The compound interacts with molecular targets such as cysteine residues in proteins, facilitating the formation of disulfide bridges .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol with a similar sulfur-containing group.
1,3-Propanedithiol: Contains two thiol groups but lacks the 1,3-propanediylbis(methylimino) linkage.
2-Mercaptoethanol: Contains a thiol and an alcohol group.
Uniqueness
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis- is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and applications compared to simpler thiols. Its ability to form stable disulfide bonds makes it particularly valuable in both research and industrial applications .
Properties
CAS No. |
61260-07-9 |
---|---|
Molecular Formula |
C9H22N2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-[methyl-[3-[methyl(2-sulfanylethyl)amino]propyl]amino]ethanethiol |
InChI |
InChI=1S/C9H22N2S2/c1-10(6-8-12)4-3-5-11(2)7-9-13/h12-13H,3-9H2,1-2H3 |
InChI Key |
JQOFSIBBXPRWLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(C)CCS)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.